Cas no 1261992-65-7 (2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid)
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid, 95%
- 1261992-65-7
- 3'-Chloro-4'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
- MFCD18321643
- DTXSID50691043
- AKOS017553005
- 2-(3-CHLORO-4-METHOXYPHENYL)-5-METHYLBENZOIC ACID
- 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid
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- MDL: MFCD18321643
- Inchi: 1S/C15H13ClO3/c1-9-3-5-11(12(7-9)15(17)18)10-4-6-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
- InChI Key: VJUJJFRRDYKGPA-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC(C)=CC=1C(=O)O)OC
Computed Properties
- Exact Mass: 276.0553220Da
- Monoisotopic Mass: 276.0553220Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 46.5Ų
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328872-5g |
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid, 95%; . |
1261992-65-7 | 95% | 5g |
€1159.00 | 2025-04-21 | |
| abcr | AB328872-5 g |
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid, 95%; . |
1261992-65-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid Suppliers
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid
Introduction to 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (CAS No. 1261992-65-7)
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid, with the chemical identifier CAS No. 1261992-65-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring, along with a methyl substituent at the 5-position of the benzoic acid moiety, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid have been subjects of extensive study in academic and industrial laboratories. The benzoic acid core is a well-documented scaffold in medicinal chemistry, known for its role in modulating various biological pathways. The introduction of electron-withdrawing and electron-donating groups at specific positions on the aromatic ring can significantly alter the pharmacological profile of the compound. In this case, the chloro group at the 3-position and the methoxy group at the 4-position create a balance between lipophilicity and electronic effects, which can influence both binding affinity and metabolic stability.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have been instrumental in understanding how 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid interacts with target proteins. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in drug discovery programs. Specifically, its interaction with cytochrome P450 enzymes has been a focus of interest due to their critical role in drug metabolism.
The pharmaceutical industry has shown particular interest in benzoic acid derivatives due to their potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural motifs present in 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid align well with several drug targets, including those involved in inflammatory responses, pain modulation, and neurodegenerative diseases. Preliminary in vitro studies have indicated that this compound may possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.
In addition to its potential therapeutic applications, 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid has been explored for its role as a key intermediate in synthetic chemistry. The presence of both carboxylic acid and aromatic rings provides multiple functional handles for further derivatization. This flexibility has allowed researchers to design libraries of analogs with tailored properties for specific applications. For instance, modifications at the methyl substituent or exploration of different aromatic ring systems have led to novel compounds with enhanced bioavailability or selectivity.
The environmental impact and sustainability considerations are also critical when evaluating compounds like 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid*. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods, including transition metal-catalyzed cross-coupling reactions, have been particularly effective in constructing complex molecular architectures efficiently. Such approaches not only improve yield but also align with broader goals of sustainable chemistry.
Future directions for research on 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid* include exploring its pharmacokinetic profile through animal models and conducting large-scale clinical trials to assess its safety and efficacy. Advances in biotechnology have facilitated high-throughput screening techniques that can rapidly identify lead compounds from large libraries. This high-throughput approach combined with machine learning algorithms has accelerated the process of identifying promising candidates for further development.
The integration of interdisciplinary approaches has been crucial in unraveling the potential of this compound. Collaboration between chemists, biologists, pharmacologists, and computer scientists has led to a more comprehensive understanding of its biological activity. Such multidisciplinary efforts are essential for translating laboratory discoveries into tangible therapeutic benefits for patients worldwide.
In conclusion, 2-(3-Chloro-4-methoxyphenyl) -5-*methylbenzoic acid* (CAS No. 1261992 -65 -7) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Ongoing studies continue to elucidate its mechanisms of action and explore new synthetic methodologies for its production. As research progresses, this compound is poised to make substantial contributions to drug discovery efforts aimed at addressing various human health challenges.
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